N'-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide
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Overview
Description
N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring both ethoxy and nitrophenoxy groups, suggests potential for interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 2-(4-nitrophenoxy)acetohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-(2-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide
- N’-(2-Ethoxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide
- **N’-(2-Ethoxybenzylidene)-2-(4-methylphen
Properties
CAS No. |
303085-76-9 |
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Molecular Formula |
C17H17N3O5 |
Molecular Weight |
343.33 g/mol |
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O5/c1-2-24-16-6-4-3-5-13(16)11-18-19-17(21)12-25-15-9-7-14(8-10-15)20(22)23/h3-11H,2,12H2,1H3,(H,19,21)/b18-11+ |
InChI Key |
LERUXRSZTMSUKL-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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